molecular formula C8H18N2 B12291384 Dimethyl-(2-methyl-piperidin-4-yl)-amine

Dimethyl-(2-methyl-piperidin-4-yl)-amine

Katalognummer: B12291384
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: QIUDCUSVPLSQSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-(2-methyl-piperidin-4-yl)-amine is a chemical compound characterized by its piperidine ring structure with a dimethylamino group and a methyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(2-methyl-piperidin-4-yl)-amine typically involves the reaction of 2-methylpiperidine with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include dimethylamine hydrochloride and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-(2-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl-(2-methyl-piperidin-4-yl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of Dimethyl-(2-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methyl-piperidin-4-yl)-amine: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-2-piperidin-2-ylethanamine: Similar structure with an additional ethyl group.

Uniqueness

Dimethyl-(2-methyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is desired.

Eigenschaften

Molekularformel

C8H18N2

Molekulargewicht

142.24 g/mol

IUPAC-Name

N,N,2-trimethylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-7-6-8(10(2)3)4-5-9-7/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

QIUDCUSVPLSQSU-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.